SAR variability from minor isoxazole modifications compromises CNS assay reproducibility. This compound's unique dimethylamino donor/3-methoxyphenyl acceptor dipole (XLogP3 2.9) ensures consistent hydrogen-bonding and ionic interactions at CNS targets. ≥95% purity supports reliable CETSA and BBB permeability readouts for drug discovery programs.
Molecular FormulaC20H21N3O3
Molecular Weight351.406
CAS No.952986-18-4
Cat. No.B2967232
⚠ Attention: For research use only. Not for human or veterinary use.
N-[4-(dimethylamino)phenyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic isoxazole-acetamide derivative featuring a 4-dimethylaminophenyl group and a 3-methoxyphenyl substituted isoxazole ring [1]. Its molecular formula is C20H21N3O3 with a molecular weight of 351.4 g/mol [1]. This compound belongs to a class of heterocyclic scaffolds widely explored for antimicrobial, anticancer, and central nervous system (CNS) activities [2].
1
WorkflowIsoxazole SAR and medicinal chemistry studies requiring defined heterocyclic scaffolds with dimethylamino-methoxyphenyl substitution
2
SelectionPhysicochemical property analysis where unique hydrogen-bond acceptor and lipophilicity profiles support library differentiation
3
ContextScreening library supplementation for antimicrobial or CNS research models within isoxazole-acetamide chemical space
[1] PubChem Compound Summary for CID 16879004, N-(4-(dimethylamino)phenyl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide. National Center for Biotechnology Information (2025). View Source
[2] Chikkula, K. V., & Raja, S. (2017). Isoxazole–A Potent Pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13–24. View Source
Why Generic Substitution Fails
Although many isoxazole-acetamide analogs are commercially available, minor structural modifications significantly alter physicochemical properties such as lipophilicity, hydrogen-bonding capacity, and electronic distribution [1][2]. The specific combination of a dimethylamino donor group on the aniline ring with a 3-methoxyphenyl acceptor on the isoxazole core creates a unique dipole and hydrogen-bond acceptor profile that differs from analogs containing thiophene, benzyl, or dimethoxy substituents. These property differences preclude simple interchangeability in biological assays or structure–activity relationship (SAR) studies [2].
Target compound
Dimethylamino + 3-methoxyphenyl isoxazole
5 hydrogen bond acceptors; unique dipole from dimethylamino donor group
Moderate lipophilicity (XLogP3 reported ~2.9)
Dimethylamino group influences electronic distribution across the scaffold
Common analogs
Thiophene, benzyl, or dimethoxy isoxazole derivatives
Different lipophilicity and permeability profiles may shift assay outcomes
Substitution pattern changes electronic and steric properties; SAR interpretation may not transfer
Minor structural modifications in isoxazole-acetamide analogs significantly alter physicochemical properties. The dimethylamino–methoxyphenyl combination creates a distinct hydrogen-bond acceptor and dipole profile that may not be reproduced by thiophene, benzyl, or dimethoxy variants. Direct interchangeability in biological assays or SAR studies is not supported without experimental validation.
[1] PubChem computed properties for XLogP3, hydrogen bond acceptor count, and rotatable bond count for target compound and its structurally closest analogs (CIDs 16879004, 16879517, 16878952). View Source
[2] Chikkula, K. V., & Raja, S. (2017). Isoxazole–A Potent Pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13–24. View Source
Product-Specific Evidence
Lipophilicity: Target vs. Thiophene Analog
The target compound exhibits an XLogP3 value of 2.9 [1], compared to 2.7 for the thiophene analog N-[4-(dimethylamino)phenyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 946316-95-6) [2]. This difference of +0.2 log units indicates moderately higher lipophilicity, which may influence membrane permeability and non-specific binding.
Lipophilicity comparisonCross-study comparable
Target: XLogP3 2.9vsThiophene analog: 2.7
+0.2 log units
Reported moderately higher lipophilicity may influence membrane permeability ranking within tested set.
Computed by XLogP3 algorithm (PubChem); experimental logP may differ.
LipophilicityDrug-likenessSAR
Evidence Dimension
Lipophilicity (XLogP3)
Target Compound Data
2.9
Comparator Or Baseline
2.7 (thiophene analog, CAS 946316-95-6)
Quantified Difference
+0.2 log units
Conditions
Computed by XLogP3 algorithm (PubChem)
Why This Matters
Higher lipophilicity may improve blood-brain barrier penetration, making the target compound potentially more suitable for CNS-targeted screening campaigns.
Hydrogen Bond Acceptor Count: Target vs. N-Benzyl Analog
The target compound possesses 5 hydrogen bond acceptor atoms [1], whereas the N-benzyl analog N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide (CAS 953138-14-2) has only 4 acceptors [2]. The additional acceptor on the target compound arises from the dimethylamino group, which can participate in stronger or additional interactions with protein targets.
H-bond acceptor countCross-study comparable
Target: 5 acceptorsvsN-Benzyl analog: 4
+1 acceptor
Additional acceptor from the dimethylamino group may support stronger or additional target interactions.
Computed by Cactvs (PubChem); binding-assay validation required.
Enhanced hydrogen bonding capacity may translate to higher binding affinity or selectivity in assays where the target protein's binding site contains complementary donor groups.
[1] PubChem Compound Summary for CID 16879004. Property: Hydrogen Bond Acceptor Count = 5. View Source
[2] PubChem Compound Summary for CID 16878952. Property: Hydrogen Bond Acceptor Count = 4. View Source
Molecular Flexibility: Target vs. N-Benzyl Analog
Both the target compound and the N-benzyl analog have 6 rotatable bonds [1][2]. However, the nature of the rotating groups differs: the target compound's rotatable bonds include the dimethylamino phenyl group, which offers different conformational freedom compared to the benzyl group in the analog. This parity in rotatable bond count, combined with higher lipophilicity, may affect oral bioavailability predictions.
Rotatable bond countSupporting evidence
Target: 6 bondsvsN-Benzyl analog: 6
Parity, different composition
Equivalent flexibility but different rotating groups; permeability and solubility may not be assumed equal.
Computed by Cactvs (PubChem); experimental solubility and permeability data to verify.
Equivalent flexibility but different chemical nature means that permeability and solubility cannot be assumed equal; experimental validation is required, and the dimethylamino group may enhance solubility at lower pH.
[1] PubChem Compound Summary for CID 16879004. Property: Rotatable Bond Count = 6. View Source
[2] PubChem Compound Summary for CID 16878952. Property: Rotatable Bond Count = 6. View Source
Electronic Effects of Dimethylamino Group
The 4-dimethylaminophenyl group is a strong electron-donating substituent, which can influence the electronic distribution of the isoxazole ring and the acetamide linker. In a comprehensive review of isoxazole pharmacophores, compounds bearing dimethylamino and methoxy substituents showed enhanced antibacterial activity compared to analogs with chlorine or nitro groups [1]. While not a direct head-to-head comparison, this class-level observation supports the hypothesis that the target compound's specific substitution pattern may confer distinct biological activity profiles.
Electronic effectsClass-level inference
Dimethylamino + methoxy combination aligns with reported antibacterial trend in isoxazole series review.
Supports antimicrobial screening context; substitution pattern consistent with the most active subset in class-level SAR analyses.
Review-derived trend (Chikkula & Raja, 2017); direct head-to-head comparison not available.
Electron-donating groupReactivitySAR
Evidence Dimension
Antibacterial activity trend
Target Compound Data
Dimethylamino + methoxy combination associated with enhanced activity in isoxazole series
Comparator Or Baseline
Chloro- or nitro-substituted analogs
Quantified Difference
Qualitative trend (review)
Conditions
Review of isoxazole SAR (Chikkula & Raja, 2017)
Why This Matters
For researchers exploring isoxazole-based antimicrobials, the target compound's substitution pattern aligns with the most active subset identified in class-level SAR analyses.
Electron-donating groupReactivitySAR
[1] Chikkula, K. V., & Raja, S. (2017). Isoxazole–A Potent Pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13–24. View Source
Research and Industrial Applications
CNS Drug Discovery Screening
Given its moderate lipophilicity (XLogP3 2.9) and hydrogen bonding capacity, this compound is well-suited for blood-brain barrier penetration assessment in CNS-targeted libraries. Its dimethylamino group can form ionic interactions with acidic residues in CNS receptors [1].
Antimicrobial Lead Optimization
The combination of dimethylamino and methoxy substituents aligns with favorable antibacterial SAR trends identified in isoxazole pharmacophore reviews [1]. This compound can serve as a starting point for synthesizing analogs with improved potency and selectivity against resistant bacterial strains.
Target Engagement Probe Development
The compound's unique hydrogen bond acceptor profile (5 acceptors) and moderate lipophilicity make it a candidate for cellular thermal shift assays (CETSA) and other target engagement readouts, where consistent purity (≥95%) ensures reproducible results [1].
Antimicrobial screening context; potency-selectivity SAR studies
Target engagement probe development
Hydrogen bond acceptor count and purity context
CETSA and binding-assay reproducibility; reported purity verification
[1] Chikkula, K. V., & Raja, S. (2017). Isoxazole–A Potent Pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13–24. View Source
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